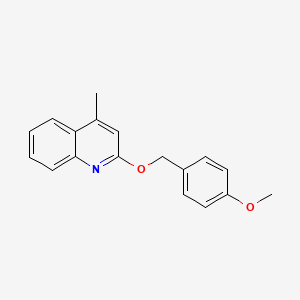
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired conversion. The industrial methods are designed to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated alkanes.
Scientific Research Applications
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of lubricants, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5-Trimethylhexane
- 2,2,5-Trimethyl-3,3-bis(propan-2-yl)hexane
Uniqueness
3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications.
Properties
CAS No. |
62199-81-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,5-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)8-11(10(3)4)12(5,6)7/h9-11H,8H2,1-7H3 |
InChI Key |
GZFAXOCUKPGWEA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)CC(C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


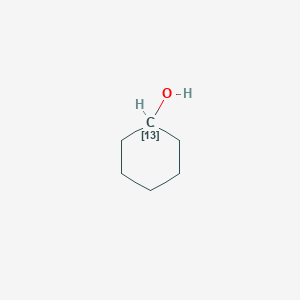
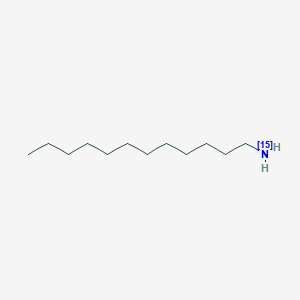
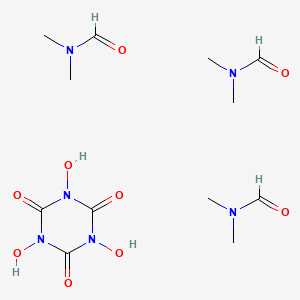
![2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)

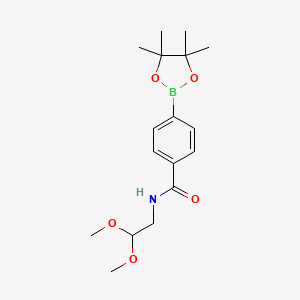

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)
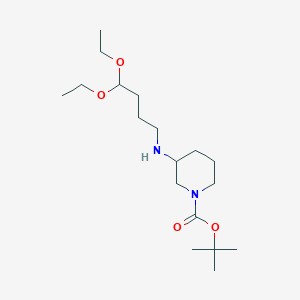
![3-Methyl-N-[(pyridin-3-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627296.png)
![2-(2-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627297.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(thiophen-2-yl)methyl]-L-cysteine](/img/structure/B1627299.png)
![[2-Amino-4-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1627300.png)
